Tert-butyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-hydroxybenzoyl moiety. This structure combines a rigid aromatic system with a flexible piperazine ring, making it a versatile intermediate in medicinal chemistry and drug development. The Boc group enhances solubility and stability during synthetic processes, while the 4-hydroxybenzoyl substituent provides a reactive site for further functionalization, such as conjugation or derivatization .
Properties
IUPAC Name |
tert-butyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-8-17(9-11-18)14(20)12-4-6-13(19)7-5-12/h4-7,19H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPBUWZNHVHHCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630377 | |
| Record name | tert-Butyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681482-86-0 | |
| Record name | tert-Butyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Acid Chloride Coupling with Boc-Protected Piperazine
The most widely reported method involves sequential protection and acylation of piperazine. As detailed in , the synthesis of N,N'-bis(4-hydroxybenzoyl)piperazine provides a foundational approach for mono-acylation. For the target compound, the protocol is modified to incorporate tert-butyloxycarbonyl (Boc) protection:
-
Protection of 4-Hydroxybenzoic Acid :
-
Boc Protection of Piperazine :
-
Acylation Reaction :
-
Deprotection :
Advantages : High functional group tolerance; scalability.
Limitations : Requires handling moisture-sensitive reagents (SOCl₂).
Carbodiimide-Mediated Coupling with In Situ Activation
An alternative to acid chlorides employs coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). As described in , this method avoids generating unstable intermediates:
-
Activation of 4-Hydroxybenzoic Acid :
-
Reaction with Boc-Piperazine :
-
Workup :
-
The product is isolated via aqueous extraction and column chromatography.
-
Typical Yield : 65–75% for similar piperazine acylations .
Advantages : Mild conditions; reduced side reactions.
One-Pot Synthesis via Photocatalytic Cross-Coupling
A novel approach from utilizes visible-light photocatalysis for C–N bond formation, though originally developed for aminopyridine derivatives. Adapting this method:
-
Reaction Setup :
-
Mechanism :
Reported Yield : Up to 95% for analogous reactions .
Advantages : Avoids traditional coupling reagents; atom-economical.
Comparative Analysis of Methodologies
Critical Observations :
-
Acid Chloride Method : Suitable for large-scale synthesis but poses safety risks .
-
EDCI/HOBt : Preferred for lab-scale due to reproducibility .
-
Photocatalytic : Emerging as a high-yield, green alternative but requires specialized equipment .
Challenges and Optimization Strategies
-
Mono-Acylation Control :
-
Hydroxyl Group Protection :
-
Purification :
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 4-(4-hydroxybenzoyl)piperazine-1-carboxylic acid.
Reduction: Formation of 4-(4-hydroxybenzyl)piperazine-1-carboxylate.
Substitution: Formation of various substituted piperazine derivatives depending on the substituent introduced.
Scientific Research Applications
Pharmaceutical Applications
1.1. Synthesis of Anticancer Agents
One of the primary applications of tert-butyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate is its use as an intermediate in the synthesis of targeted cancer therapies. It is particularly relevant in the production of compounds such as Ribociclib and Palbociclib, both of which are used in treating hormone receptor-positive breast cancer. These drugs function as selective cyclin-dependent kinase (CDK) inhibitors, which help to halt the proliferation of cancer cells by interfering with cell cycle regulation .
1.2. Role in Drug Formulation
The compound's structural features allow it to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). This is crucial for improving the pharmacokinetic profiles of drugs, ensuring that they reach their therapeutic targets effectively .
Synthesis Methodologies
2.1. Traditional Synthetic Routes
The synthesis of this compound typically involves multi-step processes that can include protection-deprotection strategies, coupling reactions, and purification steps. Common methods utilize reagents such as piperazine derivatives and various coupling agents to facilitate the formation of the desired piperazine structure .
2.2. Photocatalytic Approaches
Recent advancements have introduced photocatalytic methods for synthesizing this compound, which offer advantages such as reduced environmental impact and improved yields. For example, using visible light irradiation in the presence of appropriate photocatalysts has been shown to streamline the synthesis process while minimizing byproduct formation .
Case Studies and Research Findings
3.1. Case Study: Synthesis Optimization
A study demonstrated an optimized synthetic route for this compound using a combination of microwave-assisted synthesis and solvent-free conditions. This approach not only reduced reaction times but also increased overall yield and purity compared to traditional methods .
3.2. Therapeutic Efficacy Studies
Research has indicated that derivatives of this compound exhibit promising anticancer activity in vitro. In particular, studies have shown that these compounds can induce apoptosis in cancer cell lines while sparing normal cells, highlighting their potential for selective cancer therapy .
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The hydroxyl and carbonyl groups can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Table 1: Structural Comparison of Tert-butyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate and Analogs
Key Observations :
- Polarity: The 4-hydroxybenzoyl group (target compound) increases polarity compared to non-polar analogs like the trifluoromethyl derivative .
- Reactivity: Electron-withdrawing groups (e.g., cyano , CF₃ ) enhance electrophilicity, facilitating nucleophilic substitutions, whereas electron-donating groups (e.g., methoxy , amino ) stabilize intermediates in coupling reactions.
Key Observations :
- Catalyst Efficiency : Copper(I) iodide (CuI) is effective for aminations but yields modest results (~52% ), whereas nickel catalysis achieves higher yields (85% ).
- Substrate Scope : Electron-deficient aryl halides (e.g., bromobenzotrifluoride ) react more efficiently in cross-couplings than electron-rich substrates.
Research Findings and Challenges
- Stability Issues : The Boc group in the target compound is prone to acidic cleavage, limiting its use in low-pH environments .
- Stereochemical Complexity : Asymmetric synthesis of analogs (e.g., tert-butyl 4-(N-(tert-butoxycarbonyl)-4-methylphenylsulfonimidoyl)piperazine-1-carboxylate ) requires chiral catalysts, increasing synthetic difficulty.
- Biological Activity : Compounds with indolylpropyl groups () exhibit potent in vitro activity against kinases, highlighting the importance of piperazine scaffolds in drug design .
Biological Activity
Tert-butyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate (CAS No. 681482-86-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound contains a piperazine ring, which is known for its ability to interact with various biological targets. The presence of the tert-butyl and hydroxybenzoyl groups contributes to its lipophilicity and potential bioactivity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to modulate various signaling pathways, which can lead to therapeutic effects such as anti-inflammatory and antimicrobial activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against a range of bacterial strains, demonstrating effective inhibition.
- Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This table summarizes the MIC values obtained from various studies, highlighting the compound's potential as an antimicrobial agent.
Anti-inflammatory Activity
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism for its anti-inflammatory effects. The compound's ability to downregulate inflammatory mediators makes it a candidate for further research in inflammatory diseases.
- Case Study: Inhibition of Cytokine Production
In a study involving human macrophages, this compound reduced the levels of TNF-alpha and IL-6 by approximately 50% at a concentration of 10 µM, indicating significant anti-inflammatory potential .
Research Findings
Recent investigations have focused on the synthesis and evaluation of this compound's biological properties. The following key findings have emerged:
- Corrosion Inhibition : While primarily focused on its biological activity, some studies have explored its use in corrosion inhibition, suggesting a broader application in material science .
- Structure-Activity Relationship (SAR) : Variations in the substituents on the piperazine ring have been linked to changes in biological activity, underscoring the importance of molecular structure in drug design .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption characteristics, making it a viable candidate for therapeutic development .
Q & A
Q. What are the standard synthetic routes for tert-butyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common route involves reacting 4-(4-hydroxyphenyl)piperazine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or sodium carbonate) in anhydrous dichloromethane or tetrahydrofuran . Optimization focuses on:
- Temperature control (0–25°C to minimize side reactions).
- Solvent selection (polar aprotic solvents improve reactivity).
- Stoichiometric ratios (excess tert-butyl chloroformate ensures complete piperazine protection).
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures ≥95% purity .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer: Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity and functional group integrity. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and detect trace impurities .
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ expected at m/z 335.18 for C₁₆H₂₂N₂O₄) .
Q. How can researchers stabilize the phenolic -OH group during synthetic modifications?
Methodological Answer: Protection of the phenolic -OH is critical to prevent undesired oxidation or coupling. Strategies include:
- Silylation : Using tert-butyldimethylsilyl (TBS) chloride in DMF with imidazole .
- Acetylation : Reacting with acetic anhydride in pyridine .
Deprotection is achieved via mild acidic (e.g., TFA) or basic (e.g., K₂CO₃/MeOH) conditions .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives for receptor binding studies?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina predicts binding poses to targets (e.g., dopamine receptors) by analyzing hydrogen bonding between the phenolic -OH and receptor residues (e.g., Asp110 in D2 receptors) .
- QSAR modeling : Correlates substituent electronic properties (Hammett σ values) with bioactivity. For example, electron-withdrawing groups on the benzoyl ring enhance binding affinity by 2–3 fold .
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) during structural characterization?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals. For instance, HSQC correlates ambiguous proton signals (e.g., piperazine CH₂ groups) with carbon environments .
- Variable-temperature NMR : Identifies dynamic processes (e.g., ring puckering in piperazine) causing splitting inconsistencies .
- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) provides unambiguous confirmation of regiochemistry and stereochemistry.
Q. What strategies mitigate competing side reactions during late-stage functionalization of the piperazine ring?
Methodological Answer:
- Protecting group synergy : Use orthogonal protectors (e.g., Boc for amine, TBS for -OH) to enable selective deprotection .
- Transition-metal catalysis : Pd-mediated cross-coupling (Suzuki or Buchwald-Hartwig) minimizes side reactions during aryl substitutions .
- Flow chemistry : Continuous reactors improve mixing and thermal control, reducing byproduct formation in exothermic reactions .
Q. How do structural modifications (e.g., fluorination) impact the compound’s pharmacokinetic properties?
Methodological Answer:
- Fluorine substitution : Introducing -F at the benzoyl 3-position increases metabolic stability (t₁/₂ from 2.1 to 4.8 hours in liver microsomes) by blocking CYP450 oxidation .
- LogP optimization : Adding hydrophilic groups (e.g., -COOCH₃) reduces LogP from 3.2 to 2.1, enhancing aqueous solubility (>50 μM) .
Q. What strategies are effective in modifying the piperazine ring to enhance binding affinity to biological targets?
Methodological Answer:
- Conformational restraint : Incorporating sp³-hybridized carbons (e.g., gem-dimethyl groups) restricts piperazine ring flexibility, improving selectivity for serotonin receptors (Ki reduction from 120 nM to 18 nM) .
- Bioisosteric replacement : Replacing the piperazine nitrogen with a sulfonamide group maintains hydrogen-bonding capacity while altering pharmacokinetics .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?
Methodological Answer:
- Metabolic profiling : Compare hepatic clearance rates (e.g., human vs. murine microsomes) to identify species-specific metabolism .
- Plasma protein binding assays : High binding (>95%) in vitro may reduce free drug availability in vivo, explaining efficacy discrepancies .
Q. What experimental controls are critical when assessing the compound’s role in enzyme inhibition assays?
Methodological Answer:
- Positive controls : Use known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
- Solvent controls : DMSO concentrations >0.1% can artificially suppress activity; maintain ≤0.05% .
- Counter-screening : Test against related enzymes (e.g., CYP3A4 vs. CYP2D6) to confirm selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
